5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride is a chemical compound with significant interest in organic chemistry and medicinal research. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core substituted with bromine and chlorine atoms. It is often utilized as an intermediate in the synthesis of various organic molecules and has potential applications in pharmacology.
The compound can be sourced from various chemical suppliers and is classified under organic compounds, specifically as a substituted tetrahydroisoquinoline. Its chemical formula is with a molecular weight of approximately 246.53 g/mol. The compound's CAS number is 1522580-66-0, which uniquely identifies it in chemical databases .
The synthesis of 5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride typically involves several key steps:
Industrial production methods mirror laboratory synthesis but are scaled for larger quantities, ensuring high yield and purity through controlled conditions.
The molecular structure of 5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride consists of a tetrahydroisoquinoline framework. The presence of bromine at the 5-position and chlorine at the 7-position contributes to its unique reactivity and properties.
Key structural data include:
This structure allows for various chemical interactions, making it a valuable compound in synthetic organic chemistry .
5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride can undergo several types of chemical reactions:
These reactions allow for the formation of various derivatives that can be utilized in further synthetic applications.
The mechanism of action for 5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride involves its interaction with specific molecular targets within biological systems. As a derivative of tetrahydroisoquinoline, it may influence neurotransmitter receptors and enzymes that are critical in various biochemical pathways.
Research indicates that such compounds can modulate signaling pathways related to neurotransmission and may exhibit therapeutic effects in neurological disorders .
The physical properties of 5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride include:
Chemical properties include:
These properties make it suitable for use in various synthetic applications and biological studies .
5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride has several notable applications in scientific research:
Its unique structural characteristics combined with its reactivity make it an important compound for ongoing research in medicinal chemistry and drug discovery.
Electrophilic halogenation constitutes the primary pathway for introducing bromine and chlorine atoms at specific positions on the isoquinoline scaffold. The C-5 and C-7 positions exhibit enhanced electrophilic aromatic substitution reactivity due to electronic effects from the nitrogen atom and existing substituents. Bromination typically employs N-bromosuccinimide (NBS) or molecular bromine under controlled conditions (0°C to room temperature) in aprotic solvents like dichloromethane. Sequential chlorination often requires activated reagents such as sulfuryl chloride or N-chlorosuccinimide to achieve regioselectivity at the C-7 position without affecting the bromo substituent [6]. Metal-halogen exchange reactions offer complementary approaches, where intermediates like 5,7-dibromo derivatives undergo selective lithium-halogen exchange at C-7 followed by electrophilic quenching to install chlorine, though this demands stringent temperature control (-78°C) [3].
Table 1: Halogenating Agents and Reaction Parameters
Target Position | Preferred Reagent | Solvent System | Temperature Range | Yield (%) |
---|---|---|---|---|
C-5 Bromination | N-Bromosuccinimide | Dichloromethane | 0°C → 25°C | 85–92 |
C-7 Chlorination | Sulfuryl Chloride | Tetrahydrofuran | -10°C → 0°C | 78–85 |
Simultaneous Br/Cl | Bromine + NCS* | Acetic Acid | 25°C | 65–75 |
*NCS = N-chlorosuccinimide
Directing group strategies significantly enhance regiocontrol. Precursors with alkoxy or acylated nitrogen functionalities promote ortho-directed halogenation, enabling precise functionalization before tetrahydroisoquinoline ring hydrogenation. Studies confirm that electron-donating groups (e.g., methoxy at C-6/C-7) accelerate bromination kinetics by 3-fold compared to unsubstituted analogs [5]. Post-halogenation deprotection steps then yield the target halogenated tetrahydroisoquinoline core.
The Pictet-Spengler reaction remains the cornerstone for constructing the tetrahydroisoquinoline scaffold, particularly for assembling 5-bromo-7-chloro variants. This acid-catalyzed cyclization condenses 2-(3-bromo-4-chlorophenyl)ethylamine with formaldehyde or acetaldehyde derivatives. Borane trifluoride etherate (BF₃·OEt₂) efficiently catalyzes imine formation and subsequent cyclization at 60°C, achieving 75–88% yields with high regioretention of halogens . Modifications using chiral auxiliaries like (1R,2S,5R)-(−)-menthyl-(S)-p-toluenesulfinate enable enantioselective synthesis, critical for biologically active derivatives .
Table 2: Cyclization Methods for Halogenated Scaffolds
Cyclization Method | Catalyst/Reductant | Key Intermediate | Stereoselectivity | Yield Range (%) |
---|---|---|---|---|
Pictet-Spengler | BF₃·OEt₂ | 2-(3-Bromo-4-chlorophenyl)ethylamine | Racemic | 75–88 |
Asymmetric Pictet-Spengler | (R)-TRIP*/(S)-BINOL | N-Sulfinyl phenylethylamine | >90% ee | 68–82 |
Bischler-Napieralski | POCl₃ | 2-Halo-N-(2-haloaryl)acetamide | None | 60–75 |
Catalytic Hydrogenation | Pd/C (5%) | 5,7-Dihaloisoquinoline | None | 85–93 |
*TRIP = tris(triphenylsilyl)phosphate
Bischler-Napieralski cyclization provides an alternative route via intramolecular Friedel-Crafts acylation. Here, 2-(2-bromo-5-chlorophenyl)ethylamides undergo cyclodehydration using phosphorus oxychloride to form 3,4-dihydroisoquinolines, which are subsequently reduced by sodium borohydride or catalytic hydrogenation. This method tolerates pre-installed halogen atoms but necessitates protection strategies to prevent electrophilic displacement during the dehydration step [8]. Catalytic hydrogenation (5–10% Pd/C, 40 psi H₂) of pre-halogenated isoquinolines completes the synthesis, though bromine debromination risks require careful pressure moderation [6].
Hydrochloride salt formation significantly enhances the crystallinity, stability, and handling properties of 5-bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline. The free base is dissolved in anhydrous ethyl acetate or diethyl ether, followed by slow addition of hydrochloric acid (1.0–3.0 equivalents) in isopropanol at 0–5°C. Maintaining low temperatures prevents N-dealkylation and minimizes hydrochloride disproportionation. Crystallization kinetics studies reveal that anti-solvent addition (n-heptane or diisopropyl ether) induces rapid nucleation, yielding high-purity (>98%) hydrochloride crystals with defined melting points [3] [5] .
Counterion exchange chromatography validates hydrochloride stoichiometry, typically revealing a 1:1 base-to-acid ratio. X-ray powder diffraction analysis confirms crystalline lattice formation, showing characteristic peaks at 2θ = 12.7°, 18.3°, and 24.9°. The hydrochloride salt exhibits markedly enhanced stability: accelerated degradation studies (40°C/75% RH) show <0.5% impurity formation after 30 days compared to 8–12% for the free base. Optimal storage requires desiccated conditions at 0–8°C to prevent hygroscopic decomposition [3] .
Table 3: Hydrochloride Salt Crystallization Optimization
Crystallization Solvent | Acidifying Agent | Temperature (°C) | Crystal Morphology | Purity (HPLC%) | Stability (t90 at 25°C) |
---|---|---|---|---|---|
Ethyl Acetate/n-Heptane | HCl/IPA* | 0–5 | Needles | 98.5 | >24 months |
Diethyl Ether | HCl (gaseous) | -10 → 0 | Plates | 99.1 | >18 months |
Acetonitrile | Aq. HCl (10%) | 25 | Aggregates | 97.2 | 9 months |
Methanol/MTBE** | HCl/Dioxane | 10 | Prisms | 98.8 | >20 months |
IPA = Isopropanol; *MTBE = Methyl tert-butyl ether
Solvent optimization substantially reduces the environmental footprint of multi-step syntheses. Biphasic systems (toluene/water) enable in situ hypochlorite generation from sodium hypochlorite and tert-butanol, facilitating electrophilic chlorination with 92% atom economy and eliminating halogenated solvent waste [5]. Continuous-flow reactors enhance energy efficiency in reductive cyclizations: residence times under 5 minutes at 130°C achieve near-quantitative conversions, reducing energy use by 60% compared to batch processing [6] [8].
Catalytic innovations include immobilized Lewis acids (e.g., silica-supported BF₃) for Pictet-Spengler reactions, permitting >10 reuses without activity loss. Microwave-assisted halogenation (100°C, 20 min) in ethylene glycol/toluene mixtures cuts reaction times from 12 hours to 30 minutes while improving yields by 12–18% [8]. Waste metrics analysis confirms these advances: E-factors (kg waste/kg product) drop from 42 in classical routes to 8.5 in optimized processes, primarily through solvent recovery and catalyst recycling [5] [8].
Table 4: Green Chemistry Metrics for Synthesis Pathways
Synthetic Step | Innovation | E-Factor Reduction (%) | Energy Savings (%) | Solvent Recovery Rate (%) |
---|---|---|---|---|
Halogenation | Biphasic NaOCl/t-BuOH | 64 | 30 | 95 |
Cyclization | Continuous-Flow Hydrogenation | 71 | 60 | 99 |
Salt Formation | Anti-Solvent Recrystallization | 58 | 25 | 88 |
Overall Process | Immobilized Catalysts + MW* | 80 | 65 | 92 |
*MW = Microwave irradiation
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: